molecular formula C13H14Cl2F3N3O B2470362 2-Chloro-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propan-1-one CAS No. 1023472-23-2

2-Chloro-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propan-1-one

Cat. No.: B2470362
CAS No.: 1023472-23-2
M. Wt: 356.17
InChI Key: BOSMRCOCJAOGCO-UHFFFAOYSA-N
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Description

“2-Chloro-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propan-1-one” is a chemical compound with the CAS Number: 260553-15-9 . It has a molecular weight of 342.15 and its IUPAC name is 1-(chloroacetyl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12Cl2F3N3O/c13-6-10(21)19-1-3-20(4-2-19)11-9(14)5-8(7-18-11)12(15,16)17/h5,7H,1-4,6H2 . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a solid with a melting point of 85 - 87 degrees Celsius .

Scientific Research Applications

Glycine Transporter 1 Inhibition

2-Chloro-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propan-1-one is structurally related to compounds identified as potent glycine transporter 1 (GlyT1) inhibitors. GlyT1 inhibitors are studied for their potential in enhancing glycine concentrations in the central nervous system, which could be beneficial in treating disorders like schizophrenia and cognitive impairments. A compound with similar structure and properties exhibited potent GlyT1 inhibitory activity and favorable pharmacokinetics, indicating the significance of this chemical structure in the development of neurological therapeutics (Yamamoto et al., 2016).

Antimalarial Activity

Piperazine derivatives, which are structurally similar to this compound, have been synthesized and evaluated for antimalarial activity. The presence of a hydroxyl group, a propane chain, and a fluor atom proved crucial for antiplasmodial activity, with one derivative demonstrating significant activity against Plasmodium falciparum, the causative agent of malaria (Mendoza et al., 2011).

Antihypertensive and Antiarrhythmic Effects

Research on 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, which share structural similarities with this compound, revealed strong antiarrhythmic and antihypertensive activities. These compounds demonstrate alpha-adrenolytic properties, suggesting their potential as treatments for cardiovascular conditions (Malawska et al., 2002).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that it is harmful if swallowed or inhaled, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

Trifluoromethylpyridines and their derivatives, which include this compound, are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

Mechanism of Action

Target of Action

The primary targets of “2-Chloro-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propan-1-one” are currently unknown. This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . .

Mode of Action

The mode of action of this compound is not explicitly documented. As a derivative of TFMP, it may share similar characteristics. The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-documented. Its impact on bioavailability is also unknown. The compound has a molecular weight of 34215 , which may influence its pharmacokinetic properties.

Result of Action

As a derivative of TFMP, it may have potential applications in the agrochemical and pharmaceutical industries . .

Properties

IUPAC Name

2-chloro-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2F3N3O/c1-8(14)12(22)21-4-2-20(3-5-21)11-10(15)6-9(7-19-11)13(16,17)18/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSMRCOCJAOGCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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